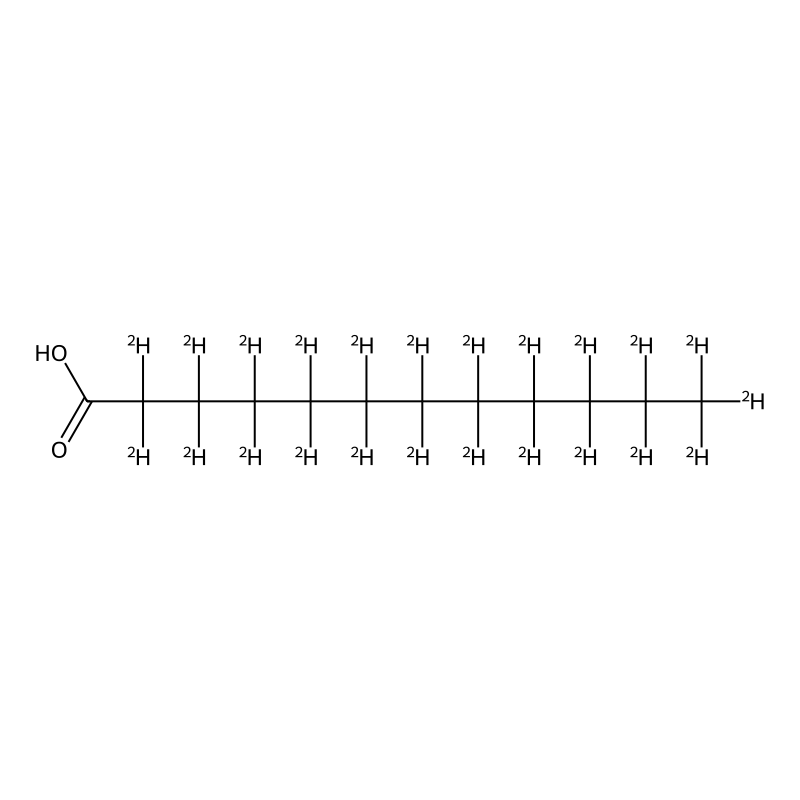Dodecanoic-d23 acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Dodecanoic-d23 acid has the molecular formula C₁₂H₂₄O₂ and a molecular weight of approximately 223.46 g/mol. It is characterized by its long carbon chain, consisting of twelve carbon atoms, and features a carboxylic acid functional group. The presence of deuterium atoms (D) instead of hydrogen (H) distinguishes it from regular lauric acid, enhancing its utility in studies requiring isotopic labeling .
Physical Properties- Melting Point: 44-46 °C
- Boiling Point: 225 °C at 100 mm Hg
- Flash Point: 113 °C
- Solubility: Soluble in dimethylformamide at 30 mg/ml .
Dodecanoic-d23 acid, as a labeled fatty acid, doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule in scientific research.
- Researchers can introduce dodecanoic-d23 acid into biological systems like cells or organisms and track its metabolism or interaction with other molecules through its deuterium label [].
- By analyzing the incorporation of deuterium into different metabolites or cellular components, scientists can gain insights into fatty acid metabolism, membrane dynamics, or protein-lipid interactions [].
Isotope-Labeled Internal Standard for Mass Spectrometry
Dodecanoic-d23 acid serves as an isotope-labeled internal standard in mass spectrometry (MS) . MS is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). However, variations in instrument performance and sample preparation can introduce inconsistencies in the measured m/z values.
Here, dodecanoic-d23 acid acts as a reference compound with a known m/z value due to its specific deuterium incorporation. By comparing the m/z values of the target analyte with the internal standard, researchers can correct for these variations and obtain more accurate and reproducible quantitative measurements .
Studying Metabolic Pathways and Lipid Dynamics
Dodecanoic-d23 acid can be used to trace the metabolic fate of fatty acids in biological systems . Researchers can incorporate this labelled molecule into cells or organisms and then track its incorporation into different cellular components or its breakdown products through various metabolic pathways. By analyzing the distribution of the deuterium label in different molecules, scientists can gain insights into the dynamics of lipid metabolism and understand how fatty acids are utilized or stored within the system.
Investigating Protein-Lipid Interactions
Dodecanoic-d23 acid finds applications in studying protein-lipid interactions, particularly in the context of membrane proteins . By incorporating the labelled fatty acid into membranes, researchers can probe how specific proteins interact with these lipids using techniques like mass spectrometry or nuclear magnetic resonance (NMR) . The presence of the deuterium label allows them to distinguish the labelled lipids from the unlabeled ones, providing valuable information about the specific binding sites and interactions between proteins and lipids within the membrane environment.
- Esterification: Reacts with alcohols to form esters.
- Saponification: Hydrolysis in the presence of a base to yield glycerol and soap.
- Oxidation: Can be oxidized to form dodecanal or dodecanoic acid derivatives.
The isotopic labeling allows for tracking and studying these reactions under different conditions using nuclear magnetic resonance spectroscopy and mass spectrometry .
Dodecanoic-d23 acid exhibits biological properties similar to those of lauric acid, including:
- Antimicrobial Activity: It has been shown to possess bactericidal properties against various pathogens.
- Antiviral Effects: Some studies suggest it may inhibit certain viral infections due to its ability to disrupt lipid membranes.
The deuterated form may provide insights into metabolic pathways and mechanisms due to its distinct isotopic signature .
Dodecanoic-d23 acid can be synthesized through various methods:
- Deuteration of Lauric Acid: The most common method involves the exchange of hydrogen atoms for deuterium in lauric acid using deuterated solvents under specific conditions.
- Chemical Synthesis: Starting from simpler compounds, dodecanoic-d23 acid can be synthesized through a series of reactions involving carbon chain elongation and functional group modifications.
These methods are crucial for producing high-purity samples required for research applications .
Dodecanoic-d23 acid is utilized in several fields:
- Biochemical Research: Its isotopic labeling is valuable for tracing metabolic pathways and studying lipid metabolism.
- Analytical Chemistry: Used as an internal standard in mass spectrometry due to its unique mass signature.
- Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
Its versatility makes it an important compound in both academic and industrial research settings .
Research involving interaction studies often focuses on how dodecanoic-d23 acid interacts with cellular membranes or proteins. These studies help elucidate its mechanism of action, particularly in antimicrobial activity. The deuterium labeling facilitates tracking within biological systems, providing insights into absorption, distribution, metabolism, and excretion processes .
Dodecanoic-d23 acid shares similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Lauric Acid | C₁₂H₂₄O₂ | Natural fatty acid, antimicrobial |
| Myristic Acid | C₁₄H₂₈O₂ | Longer carbon chain (14 carbons) |
| Palmitic Acid | C₁₆H₃₂O₂ | Saturated fatty acid with 16 carbons |
| Capric Acid | C₁₀H₂₀O₂ | Shorter chain (10 carbons) |
Dodecanoic-d23 acid's distinctive feature is its deuterium labeling, which allows researchers to track its behavior in metabolic studies more effectively than non-labeled counterparts .








